

Derazantinib Phase 2 Study in Intrahepatic Cholangiocarcinoma (iCCA): Comprehensive Protocol and Application Guide

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Introduction and Mechanism of Action

Intrahepatic cholangiocarcinoma (iCCA) is a rare but aggressive malignancy originating from the bile ducts within the liver, accounting for approximately 20% of all cholangiocarcinoma cases. With most patients presenting with advanced or metastatic disease, treatment options remain limited, and prognosis is generally poor, with a median overall survival of less than 12 months following first-line chemotherapy. The identification of **actionable molecular alterations** in iCCA has revolutionized treatment approaches, with **FGFR2 genetic alterations** representing one of the most promising therapeutic targets. These alterations occur in 10-16% of iCCA cases, with a higher prevalence in younger patients and females, and are generally associated with a more favorable prognosis compared to FGFR2 wild-type tumors.

Derazantinib (ARQ 087) is an **orally bioavailable, ATP-competitive, multi-kinase inhibitor** with potent pan-FGFR activity, particularly strong against **FGFR1, FGFR2, and FGFR3 kinases**. Beyond its primary FGFR targeting, **derazantinib** also inhibits several other kinases including RET, DDR2, VEGFR1, and KIT, though with lower potency compared to its FGFR activity [1]. The drug demonstrates dose-dependent inhibition of iCCA cell line growth, promotes apoptosis, and reduces signaling transduction in the MAPK pathway, making it particularly suitable for patients with FGFR2-driven iCCA [2]. From a clinical development perspective, **derazantinib** has shown preliminary antitumor activity in patients with

unresectable or metastatic **FGFR2 fusion-positive iCCA**, leading to its evaluation in subsequent clinical trials.

FIDES-01 Phase 2 Trial Design

Study Overview and Objectives

The FIDES-01 trial (NCT03230318) was a **phase 2, open-label, single-arm study** designed to evaluate the efficacy and safety of **derazantinib** as a second-line therapy in patients with inoperable or advanced iCCA harboring FGFR2 genetic alterations [3] [4]. This multicenter international trial aimed to address the significant unmet medical need for effective treatments in patients who had progressed on first-line chemotherapy, as there is no proven standard of care in this setting. The study was structured with two distinct molecular cohorts to comprehensively evaluate **derazantinib**'s activity across different types of FGFR2 alterations, acknowledging the potential variability in treatment response based on the specific nature of the genetic aberration.

The primary objectives differed between the two cohorts, reflecting the distinct clinical questions being addressed for each population. For patients with **FGFR2 fusions**, the primary endpoint was **objective response rate (ORR)** as assessed by central radiology review, aiming to confirm the tumor shrinkage capability of **derazantinib** in this molecularly defined population. For patients with **FGFR2 mutations or amplifications**, the primary endpoint was **progression-free survival (PFS)**, recognizing the need to evaluate clinical benefit in this less common alteration group [3]. Secondary endpoints across both cohorts included disease control rate (DCR), overall survival (OS), duration of response, safety, and tolerability.

Patient Population and Treatment Regimen

Table 1: Key Eligibility Criteria for FIDES-01 Trial

Category	Inclusion Criteria	Exclusion Criteria
Diagnosis	Histologically confirmed unresectable or metastatic iCCA	Combined hepatocellular-cholangiocarcinoma

Category	Inclusion Criteria	Exclusion Criteria
Molecular Status	FGFR2 fusions, mutations, or amplifications confirmed by FISH or NGS	Presence of other driver mutations (e.g., IDH1)
Prior Therapy	≥1 previous line of chemotherapy for advanced disease	Prior treatment with selective FGFR inhibitors
Performance Status	ECOG performance status of 0 or 1	ECOG ≥2
Organ Function	Adequate hematological, hepatic, and renal function	Uncontrolled hyperphosphatemia

The trial enrolled a total of **143 patients** across both cohorts, with 103 patients in the FGFR2 fusion cohort and 40 patients in the FGFR2 mutations/amplifications cohort [3]. The median age of participants was 59 years, reflecting the typical onset of iCCA in younger populations compared to other gastrointestinal malignancies. Approximately half of the participants had received ≥2 previous lines of therapy, indicating a heavily pretreated population [3]. There was a female predominance (65% in the fusion cohort and 57% in the mutation/amplification cohort), consistent with the known epidemiology of FGFR2-altered iCCA [5].

All eligible patients received **derazantinib 300 mg orally once daily** in continuous 28-day cycles until disease progression, unacceptable toxicity, investigator decision, or consent withdrawal [5] [3]. The 300 mg dose was established as the recommended phase 2 dose (RP2D) based on prior phase 1 studies that showed a dose-dependent increase in toxicity at higher doses (250-425 mg QD) without corresponding efficacy benefits [6]. Treatment beyond radiographic progression was permitted if, in the investigator's assessment, the patient continued to derive clinical benefit. Dose interruptions and reductions (to 200 mg or 100 mg QD) were allowed for management of toxicities, with a maximum of two dose reductions permitted per protocol.

Assessment Methods and Endpoints

Tumor response assessments were conducted using **computed tomography (CT) or magnetic resonance imaging (MRI)** at baseline and every 8 weeks thereafter for the first 6 months, then every 12 weeks thereafter until disease progression [5]. Responses were evaluated according to **RECIST version 1.1** criteria,

with all responses confirmed by central radiology review to minimize assessment bias in this open-label study. The primary efficacy outcomes varied between cohorts as previously noted, with ORR defined as the proportion of patients achieving complete response (CR) or partial response (PR), and DCR defined as the proportion achieving CR, PR, or stable disease (SD).

Safety assessments included continuous monitoring of adverse events (AEs), vital signs, and laboratory parameters (hematology and clinical biochemistry). AEs were graded according to the **Common Terminology Criteria for Adverse Events (CTCAE) version 4.03**, with the exception of hyperphosphatemia, which was graded using ArQule's proprietary criteria given the unique pathophysiology of this on-target effect of FGFR inhibition [6]. Additionally, exploratory biomarker analyses included serial measurements of **serum phosphate and plasma FGF19, FGF21, and FGF23** levels to evaluate pharmacodynamic effects of **derazantinib** on FGFR pathway inhibition [6].

Efficacy and Safety Results

Clinical Efficacy Outcomes

Table 2: Efficacy Results from FIDES-01 Phase 2 Trial

Parameter	FGFR2 Fusion Cohort (n=103)	FGFR2 Mutation/Amplification Cohort (n=44)
Objective Response Rate (ORR)	21.4% [3] to 22.3% [5]	6.5% [3] to 6.8% [5]
Disease Control Rate (DCR)	75.7% (95% CI: 66.3-83.6) [3]	58.1% (95% CI: 39.1-75.5) [3]
Median Progression-Free Survival (PFS)	7.8 [5] to 8.0 months [3] (95% CI: 5.5-8.3)	8.3 months (95% CI: 1.9-16.7) [3]
6-Month PFS Rate	53.9% (95% CI: 42.8%-63.7%) [5]	53.9% (95% CI: 42.8%-63.7%) [5]
12-Month PFS Rate	18.8% (95% CI: 10.1-29.5) [5]	44.5% (95% CI: 20.4%-66.1%) [5]

Parameter	FGFR2 Fusion Cohort (n=103)	FGFR2 Mutation/Amplification Cohort (n=44)
Median Overall Survival (OS)	17.2 months (95% CI: 12.5-22.4) [3]	15.9 months (95% CI: 8.4-not estimable) [3]

The efficacy data from the FIDES-01 trial demonstrated **meaningful clinical benefit** across both cohorts, with particularly robust outcomes in the FGFR2 fusion population. The ORR of 21.4-22.3% in the fusion cohort [5] [3] compares favorably to historical response rates of approximately 5-10% with conventional chemotherapy in the second-line setting. The median PFS of approximately 8 months in both cohorts [5] [3] represents a significant improvement over the expected PFS of 2-4 months with chemotherapy in this setting. The median OS of 17.2 months in the fusion cohort [3] is particularly notable, exceeding the typical OS of 6-9 months observed in second-line iCCA studies.

The response characteristics revealed that no patients in the fusion cohort achieved a complete response, while one patient in the mutation/amplification cohort with non-measurable disease per RECIST 1.1 criteria achieved a complete response [5]. Stable disease was the most common best overall response, observed in 53.4% of fusion patients and 56.8% of mutation/amplification patients [5]. The median duration of response was 6.4 months and 5.6 months in the fusion and mutation/amplification cohorts, respectively [5], indicating sustained tumor control in responding patients. The disparity in ORR between the fusion and mutation/amplification cohorts (21.4% vs 6.5%) suggests that **FGFR2 fusions may be more sensitive to derazantinib** inhibition compared to other FGFR2 alteration types, highlighting the importance of precise molecular characterization for optimal patient selection.

Safety and Tolerability Profile

Table 3: Common Adverse Events in FIDES-01 Trial (All Grades)

Adverse Event	Incidence (%)	Grade ≥ 3 Incidence	Management Strategies
Hyperphosphatemia	35-37% [5] [3]	Not specified	Phosphate binders, dietary modification

Adverse Event	Incidence (%)	Grade ≥ 3 Incidence	Management Strategies
Fatigue/Asthenia	33-34% [5] [3]	Not specified	Dose modification, supportive care
Nausea	30-32% [5] [3]	Not specified	Antiemetics, taking with food
Transaminase elevations	29% [3]	9-10% [5]	Dose interruption/reduction, monitoring
Dry Mouth	27% [5] [3]	Not specified	Sugar-free gum, saliva substitutes
Dry Eye	23-24% [5] [3]	Not specified	Artificial tears, ophthalmologic evaluation

The safety population included all 143 enrolled patients who received at least one dose of **derazantinib**. Treatment-emergent adverse events (TEAEs) were reported in 88% of patients overall, with grade 3 or higher events occurring in 32% of patients [5]. The majority of AEs were grade 1 or 2 in severity and manageable with supportive care and dose modifications [3]. **Hyperphosphatemia**, an on-target effect of FGFR inhibition, was the most frequently reported AE (35-37% of patients) [5] [3], consistent with the drug's mechanism of action. This effect actually serves as a **pharmacodynamic marker** of effective FGFR pathway inhibition and was managed medically in most cases without requiring treatment discontinuation.

Notably, the incidence of certain FGFR inhibitor class effects was relatively low with **derazantinib** compared to other agents in this class. Specifically, nail toxicities occurred in 7.5% of patients, stomatitis in 2.0%, retinal events in 1.4%, and palmar-plantar erythrodysesthesia (hand-foot syndrome) in 1.4% [5]. This suggests that **derazantinib** may offer a **favorable tolerability profile** within the FGFR inhibitor class. The treatment discontinuation rates were 98% in the fusion cohort and 78% in the mutation/amplification cohort, primarily due to disease progression rather than AEs [3] [4]. These data collectively support that **derazantinib** has a **manageable safety profile** with appropriate monitoring and intervention.

Analytical Method for Derazantinib Quantification

UPLC-MS/MS Protocol for Drug Monitoring

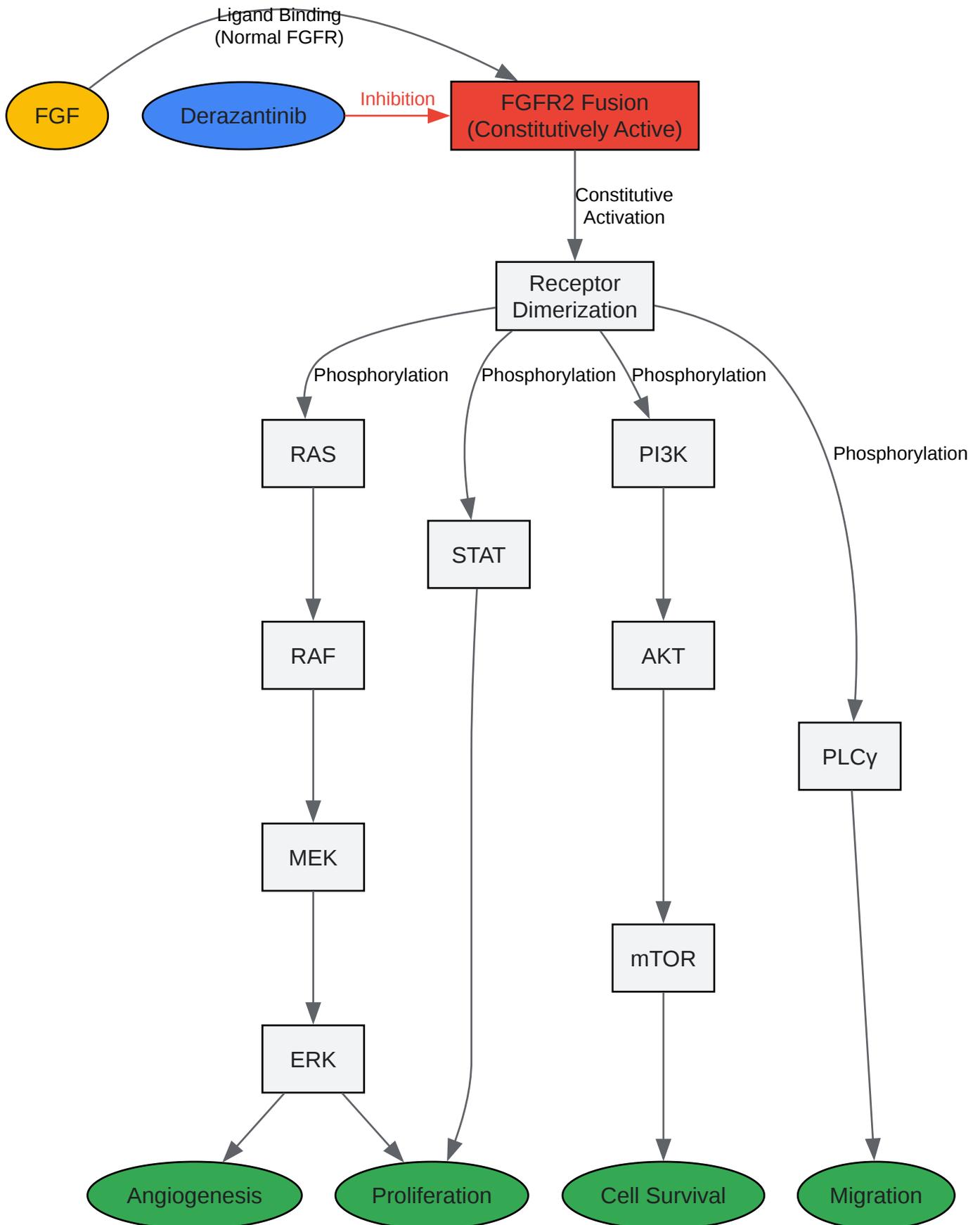
A novel **ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS)** method was developed and validated for the determination of **derazantinib** concentrations in biological matrices, enabling precise pharmacokinetic monitoring in clinical trials [2]. This sensitive and rapid analytical technique represents an essential component of comprehensive **derazantinib** protocol implementation, allowing researchers to establish exposure-response relationships and assess compliance.

Instrumentation and Conditions: The UPLC-MS/MS system consisted of a Waters Xevo TQ-S triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a Waters ACQUITY UPLC I-Class system for chromatographic separation [2]. The stationary phase was an ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase comprised 0.1% formic acid in water (aqueous phase) and acetonitrile (organic phase), with a gradient elution program as follows: 0-0.5 min (10% acetonitrile at 0.30 mL/min); 0.5-1.0 min (acetonitrile increased from 10% to 90%); 1.0-1.4 min (90% acetonitrile); and 1.4-1.5 min (acetonitrile decreased from 90% to 10%) [2]. The injection volume was 2 μL, and the total run time was 2.0 minutes per sample.

Mass Spectrometry Parameters: Detection was performed in selective reaction monitoring (SRM) mode with positive ion detection. The mass transitions monitored were m/z 468.96 → 382.00 for **derazantinib** and m/z 488.01 → 400.98 for pemigatinib (internal standard) [2]. Key mass spectrometry parameters included a desolvation temperature of 500°C, desolvation gas flow of 1000 L/hr, cone gas flow of 150 L/hr, and collision gas flow of 0.15 mL/min. These optimized parameters ensured selective and sensitive detection of **derazantinib** across the anticipated concentration range in clinical samples.

Sample Preparation Procedure: Plasma samples (100 μL) were protein-precipitated with 300 μL of acetonitrile containing the internal standard (pemigatinib) [2]. After vortex mixing for 1 minute and centrifugation at 13,000 rpm for 10 minutes at 4°C, the supernatant was transferred to autosampler vials for injection. The method demonstrated linearity over a concentration range of 1-2000 ng/mL, with precision and accuracy meeting accepted bioanalytical validation criteria [2]. This robust quantification protocol is essential for **derazantinib** therapeutic drug monitoring and pharmacokinetic studies in both preclinical and clinical settings.

FGFR Signaling Pathway and Rationale for Targeting



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*Diagram 1: FGFR2 Signaling Pathway and **Derazantinib** Mechanism of Action. FGFR2 fusions, characteristic of a subset of iCCA cases, demonstrate constitutive activation that drives oncogenic signaling through multiple downstream pathways including RAS-RAF-MEK-ERK (proliferation), PI3K-AKT-mTOR (survival), STAT (proliferation), and PLC γ (migration). **Derazantinib** specifically targets and inhibits the FGFR2 fusion protein, abrogating these downstream signals.*

The **fibroblast growth factor receptor (FGFR) signaling pathway** plays a crucial role in various physiological processes, including embryonic development, tissue repair, and metabolism. Under normal conditions, FGFR activation requires binding of FGF ligands, leading to receptor dimerization, autophosphorylation, and initiation of intracellular signaling cascades [7]. The primary downstream pathways include **RAS-MAPK**, **PI3K-AKT**, **PLC γ** , and **STAT**, which collectively regulate fundamental cellular processes including proliferation, survival, differentiation, and migration [7].

In iCCA, **FGFR2 gene fusions** represent a prototypical oncogenic driver alteration that constitutively activates this signaling network independent of ligand binding [7]. These fusions typically involve the 3' region of FGFR2 (containing the kinase domain) fused to various 5' partner genes, with the most common being FGFR2-BICC1 arising from t(10;10)(q21;q26) [7]. Other recurrent fusion partners include FGFR2-PPHLN1, FGFR2-AHCYL1, FGFR2-PARK2, and FGFR2-MGEA5 [7]. These structural rearrangements result in **constitutive receptor dimerization** and **ligand-independent signaling**, leading to uncontrolled activation of the downstream oncogenic pathways illustrated in Diagram 1.

The biological and clinical significance of FGFR2 fusions in iCCA is substantial. These alterations are found almost exclusively in the intrahepatic subtype of cholangiocarcinoma (not in perihilar or extrahepatic forms) and are generally mutually exclusive with other oncogenic drivers such as KRAS and IDH1 mutations [7]. From a clinical perspective, patients with FGFR2-fusion positive iCCA tend to be younger, more often female, and demonstrate a more favorable prognosis compared to their FGFR2 wild-type counterparts, even before the advent of targeted therapies [7]. This distinct clinical profile underscores the importance of comprehensive molecular testing in all iCCA patients to identify those who may derive benefit from FGFR-directed therapies like **derazantinib**.

Discussion and Future Directions

The development of **derazantinib** for FGFR2-altered iCCA represents a paradigm shift in the management of this challenging malignancy, moving away from non-selective chemotherapy toward molecularly targeted approaches. The phase 2 FIDES-01 trial results demonstrate that **derazantinib** provides **meaningful clinical benefit** with a **manageable safety profile** in previously treated patients with advanced iCCA harboring FGFR2 alterations [5] [3] [4]. The efficacy appears most pronounced in the fusion cohort, with an ORR of 21.4-22.3% and median PFS of 7.8-8.0 months, comparing favorably to historical controls receiving chemotherapy in the second-line setting.

Several important considerations emerge from the **derazantinib** clinical development program. First, the **differential efficacy** observed between fusion and mutation/amplification cohorts highlights the importance of understanding the specific nature of FGFR alterations and their respective sensitivities to targeted inhibition [5] [3]. Second, the unique safety profile of **derazantinib**, characterized by relatively low rates of certain class-effect toxicities like hyperphosphatemia compared to other FGFR inhibitors, suggests potential differentiation within this drug class [5]. Finally, the development of a robust UPLC-MS/MS analytical method for **derazantinib** quantification [2] provides researchers with an essential tool for therapeutic drug monitoring and pharmacokinetic-pharmacodynamic analyses.

Looking forward, several key questions remain to be addressed. The ongoing evaluation of **derazantinib** in combination with immune checkpoint inhibitors (e.g., in the FIDES-02 study NCT04045613 [1]) represents a promising approach to potentially enhance and extend treatment responses. Additionally, understanding and overcoming **resistance mechanisms** to FGFR inhibition will be crucial for improving long-term outcomes, with secondary FGFR2 kinase domain mutations already identified as one relevant resistance pathway [6]. As the field progresses, **derazantinib** continues to show promise as an important therapeutic option for patients with FGFR2-altered iCCA, potentially joining other approved FGFR inhibitors in reshaping the treatment landscape for this molecularly defined subset of biliary tract cancers.

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